Product packaging for Z-Arg(Pbf)-OH CHA(Cat. No.:)

Z-Arg(Pbf)-OH CHA

Cat. No.: B7934412
M. Wt: 659.8 g/mol
InChI Key: MQTOGWJUKYUQIK-FTBISJDPSA-N
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Description

Significance of Arginine Residues in Peptide Structure and Biological Function

Arginine is a unique amino acid distinguished by its guanidinium (B1211019) group, which is positively charged at physiological pH. This feature allows arginine residues to play pivotal roles in the structure and function of peptides and proteins. creative-peptides.com Arginine's side chain can form strong ionic bonds (salt bridges) and multiple hydrogen bonds, making it crucial for stabilizing protein structures and mediating interactions between molecules. nih.gov

Key biological functions involving arginine residues include:

Enzyme Active Sites: Arginine is frequently found in the active sites of enzymes like GTPases and peroxidases, where its charge and hydrogen-bonding capacity are essential for substrate binding and catalysis. nih.gov

Protein-Nucleic Acid Interactions: The positively charged guanidinium group interacts favorably with the negatively charged phosphate (B84403) backbone of DNA and RNA. This is evident in histones, where arginine residues help package and regulate DNA. researchgate.net

Cell-Penetrating Peptides: The high density of positive charges in arginine-rich peptides enables them to penetrate cell membranes, a property exploited in drug delivery systems. nih.gov

Metabolic Pathways: Arginine is a key intermediate in the urea (B33335) cycle and a precursor for the signaling molecule nitric oxide (NO). creative-peptides.com

Given its functional importance, the precise incorporation of arginine into synthetic peptides is often critical for achieving the desired biological activity.

Fundamental Principles and Rationale for Amino Acid Protection in Peptide Synthesis

The chemical synthesis of a peptide with a defined sequence requires the controlled formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. lifetein.com To achieve this specificity, all other reactive functional groups on the amino acids must be temporarily masked or "protected" to prevent them from participating in unwanted reactions. nih.gov This is the core principle of using protecting groups in peptide chemistry. biosynth.com

The ideal protecting group strategy is "orthogonal," meaning that different protecting groups can be removed under distinct chemical conditions without affecting others, allowing for precise control over the synthesis. biosynth.compeptide.com

Without protection, the reactive groups on amino acids can lead to a host of side reactions during the peptide coupling step. gyrosproteintechnologies.com Key issues include:

Polymerization: An activated amino acid can react with another identical molecule instead of the intended target on the growing peptide chain, leading to uncontrolled polymerization. nih.govwikipedia.org Protecting the α-amino group prevents this self-coupling.

Side-Chain Acylation: Reactive side chains, such as the amino group of lysine (B10760008) or the guanidino group of arginine, can be acylated by the incoming activated amino acid, resulting in branched peptides. biosynth.compeptide.com

Aspartimide Formation: The side-chain carboxyl group of aspartic acid can react with the backbone amide nitrogen, forming a stable five-membered ring called an aspartimide. iris-biotech.deiris-biotech.de This is a common and troublesome side reaction.

Guanidinylation: Unprotected amino groups can be inadvertently converted into guanidinium moieties by certain activation reagents. iris-biotech.de

The use of specific protecting groups for the α-amino function (like the Z group) and the side-chain function (like the Pbf group) is mandatory to direct the reaction pathway and ensure the synthesis of the correct linear peptide sequence. nih.gov

Many amino acids and their protected derivatives have poor solubility in the organic solvents commonly used for peptide synthesis. This can lead to aggregation of the growing peptide chain, resulting in incomplete reactions and difficult purification. peptide.comnih.gov

Protecting groups can be chosen to modify the physical properties of the amino acid derivative, improving its solubility and handling. researchgate.net Furthermore, forming salts, such as the cyclohexylammonium (CHA) or dicyclohexylammonium (B1228976) (DCHA) salts, is a common strategy to improve the crystallinity and shelf-stability of amino acid derivatives, which might otherwise be oils or amorphous solids. bachem.com The CHA salt of Z-Arg(Pbf)-OH, for instance, is a stable, crystalline powder that is easier to handle and store than the free acid. sigmaaldrich.combachem.com The salt form can also prevent premature cleavage of acid-labile protecting groups during storage. bachem.com

Historical Development of Protecting Groups in Peptide Synthesis Methodologies

The evolution of peptide synthesis is intrinsically linked to the development of new and more efficient protecting groups. Early methods were laborious and limited in scope, but the introduction of reversible protecting groups revolutionized the field. nih.gov

The first major breakthrough in modern peptide synthesis was the introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932. nih.govcreative-peptides.com The Z group is stable under the conditions of peptide bond formation but can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid. peptide.comcreative-peptides.com This allowed for the first controlled synthesis of complex peptides and remained the standard for decades, particularly in solution-phase synthesis. wikipedia.orgchempep.com

In the early 1950s, the tert-butyloxycarbonyl (Boc) group was developed. wikipedia.org The Boc group is stable to a wide range of conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). chempep.com The development of Boc chemistry was a critical step for the invention of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s, a technology that dramatically simplified and accelerated peptide production. nih.govnih.gov

In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis Carpino. nih.gov The Fmoc group is stable to acid but is cleaved by mild bases, typically a solution of piperidine. lifetein.com The Fmoc/tBu strategy, where the α-amino group is protected by Fmoc and acid-labile groups (like tert-butyl) are used for side-chain protection, is now the most common method for SPPS due to its milder deprotection conditions. lifetein.combiosynth.com

Protecting the highly basic and nucleophilic guanidino side chain of arginine has always been a significant challenge in peptide synthesis. nih.gov Early strategies involved using strongly deactivating, electron-withdrawing groups.

Nitro (NO₂): The nitro group was one of the first used for arginine protection. However, its removal requires harsh conditions like strong acid (HF) or catalytic hydrogenation, which can lead to the formation of ornithine as a side product. peptide.comnih.gov

Tosyl (Tos): The p-toluenesulfonyl (Tos) group was another early choice, particularly in Boc-based synthesis. creative-peptides.com Like the nitro group, it requires very strong acid (HF or TFMSA) for cleavage. peptide.comnih.gov

The advent of the milder Fmoc chemistry necessitated the development of more acid-labile arginine protecting groups. This led to a series of sulfonyl-based groups with electron-donating substituents on an aromatic ring to increase their acid sensitivity. ub.edu

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): This was an improvement over Tos but still required extended treatment with TFA for complete removal. nih.gov

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group was a significant advancement, as it could be cleaved with 50% TFA, simplifying the final deprotection step in Fmoc synthesis. peptide.com However, it was found to cause alkylation of tryptophan residues during cleavage. peptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Developed to overcome the limitations of Pmc, the Pbf group is more acid-labile, allowing for faster and cleaner cleavage with TFA. nih.govpeptide.com It significantly reduces the side reaction of tryptophan alkylation, making it the preferred protecting group for arginine in modern Fmoc-based solid-phase peptide synthesis. peptide.comadvancedchemtech.com The derivative Z-Arg(Pbf)-OH CHA combines this modern side-chain protection with the classical Z group for the α-amino position, making it a useful building block, especially for solution-phase synthesis or fragment condensation strategies. peptide.com

Interactive Table: Comparison of Arginine Side-Chain Protecting Groups

Users can sort the data by clicking on the column headers.

Protecting GroupAbbreviationTypical Cleavage ConditionKey Characteristics
NitroNO₂Anhydrous HF; Catalytic HydrogenationEarly group; Harsh cleavage can cause side reactions. peptide.com
TosylTosAnhydrous HF; TFMSAUsed in Boc chemistry; Requires very strong acid. peptide.comnih.gov
4-methoxy-2,3,6-trimethylbenzenesulfonylMtrTFA (prolonged treatment)More acid-labile than Tos, but cleavage can be slow. nih.gov
2,2,5,7,8-pentamethylchroman-6-sulfonylPmc50% TFA/DCMCompatible with Fmoc chemistry; Can cause Trp alkylation. peptide.com
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfTFAMore acid-labile than Pmc; Reduced Trp alkylation. nih.govpeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H49N5O7S B7934412 Z-Arg(Pbf)-OH CHA

Properties

IUPAC Name

cyclohexanamine;(2S)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O7S.C6H13N/c1-17-18(2)24(19(3)21-14-27(4,5)38-23(17)21)39(35,36)31-29-16-28-13-9-12-22(25(32)33)30-26(34)37-15-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,16,22,31H,9,12-15H2,1-5H3,(H,28,29)(H,30,34)(H,32,33);6H,1-5,7H2/t22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTOGWJUKYUQIK-FTBISJDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Z Arg Pbf Oh Cha: a Defined Protected Arginine Building Block

Chemical Structure and Functional Component Analysis

Z-Arg(Pbf)-OH CHA consists of three main components: the α-amino group protected by a Benzyloxycarbonyl (Z or Cbz) group, the guanidino side chain protected by a 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and Cyclohexylamine (B46788) (CHA) as a counterion to the carboxylic acid group. The combination of these components provides the necessary protection and properties for the compound's use in peptide synthesis.

The Benzyloxycarbonyl (Z or Cbz) Group for Nα-Protection

The Benzyloxycarbonyl group, often abbreviated as Z or Cbz, is a widely used protecting group for the α-amino function of amino acids in peptide synthesis and organic chemistry. bachem.comorganic-chemistry.org It was first introduced by Max Bergmann and Leonidas Zervas in the 1930s and became the basis for the Bergmann-Zervas method of peptide synthesis. masterorganicchemistry.comwikipedia.org The Z group protects the amine by converting it into a carbamate (B1207046), which suppresses the nucleophilic and basic properties of the nitrogen lone pair, preventing unwanted reactions during coupling steps. organic-chemistry.orgtotal-synthesis.com This "reactivity masking" property is crucial for controlled peptide chain elongation. wikipedia.orgbenchchem.com The Z group is considered a standard temporary amino protecting group, particularly in solution-phase peptide synthesis. bachem.compeptide.com

The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Group for Guanidino Side-Chain Protection

The guanidine (B92328) moiety of arginine is highly basic and reactive, necessitating effective protection during peptide synthesis to avoid side reactions such as cyclization or branching. benchchem.comchempep.com The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) is a widely used acid-labile protecting group specifically designed for the guanidino side chain of arginine. chempep.comresearchgate.netcapes.gov.br Introduced in the 1990s, the Pbf group offered superior acid lability compared to earlier protecting groups like Mtr and Pmc, facilitating cleavage under milder acidic conditions. benchchem.comresearchgate.net The cyclic ether structure of the Pbf group is believed to enhance electron donation to the sulfonyl moiety, contributing to its efficient cleavage. benchchem.com The Pbf group is stable under basic conditions, making it compatible with Fmoc-based SPPS protocols where the Nα-Fmoc group is removed by a base. chempep.com

The Cyclohexylamine (CHA) Counterion: Role in Compound Stability and Solubility

Cyclohexylamine (CHA) is a primary aliphatic amine. nih.govatamanchemicals.com In this compound, cyclohexylamine acts as a counterion to the carboxylic acid group of the protected arginine derivative. benchchem.comglpbio.com The formation of an ammonium (B1175870) salt with cyclohexylamine enhances the solubility and stability of the compound, particularly in aqueous or mildly acidic solvents. benchchem.com This improved solubility is beneficial for handling and dissolving the amino acid derivative during peptide synthesis procedures. Cyclohexylamine has a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol . nih.govatamanchemicals.com

Mechanisms of Protecting Group Installation and Deprotection

The utility of protecting groups lies in their ability to be selectively installed and removed at appropriate stages of a synthesis. The Z and Pbf groups, while both protecting amine functionalities, are cleaved under different conditions, allowing for orthogonal protection strategies in peptide synthesis.

Cleavage Mechanisms of the Z-Protecting Group

The Z (Cbz) protecting group can be removed by several methods, primarily hydrogenolysis and treatment with strong acids. bachem.combenchchem.com

Hydrogenolysis is a common method for Z group removal, typically involving treatment with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd-C). masterorganicchemistry.compeptide.com The mechanism involves a reduction, releasing toluene (B28343) and a carbamic acid intermediate, which quickly decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com This method is considered mild and occurs at neutral pH, making it suitable for molecules containing acid- or base-sensitive functional groups. masterorganicchemistry.com

Alternatively, the Z group can be cleaved by strong acids, such as neat HF or HBr in acetic acid. bachem.com Acidic cleavage involves protonation of the carbamate oxygen, followed by fragmentation to release the amine, carbon dioxide, and a benzyl (B1604629) cation. libretexts.org The acid lability of the Z group can be influenced by substituents on the aromatic ring; for instance, electron-withdrawing halogens can increase acid stability, while electron-donating methoxy (B1213986) groups can decrease it. bachem.com

Cleavage Mechanisms of the Pbf-Protecting Group Under Acidic Conditions

The Pbf group is designed to be cleaved under acidic conditions, making it compatible with Fmoc-based SPPS where the final cleavage from the resin and side-chain deprotection are typically carried out simultaneously using strong acids like trifluoroacetic acid (TFA). chempep.combenchchem.com The Pbf group is more acid-labile than some earlier sulfonyl-based protecting groups like Mtr and Pmc, allowing for faster and more complete deprotection with TFA. benchchem.comcapes.gov.brresearchgate.net

The cleavage of sulfonyl-based protecting groups like Pbf under acidic conditions generally proceeds via a desulfonylation mechanism. ub.edu In the case of Pbf, treatment with TFA leads to the cleavage of the sulfonyl group from the guanidino nitrogen, releasing the free guanidine and a sulfinic acid derivative of the Pbf moiety. ub.edu The presence of scavengers such as triisopropylsilane (B1312306) (TIS) or water in the TFA cleavage cocktail is often necessary to react with carbocations generated during deprotection and prevent unwanted side reactions, such as the modification of sensitive amino acid residues like tryptophan. ub.edusigmaaldrich.com While Pbf is generally efficient, incomplete deprotection can still occur, particularly in peptides containing multiple arginine residues or in long peptides, sometimes requiring extended cleavage times or optimized conditions. researchgate.netub.edusigmaaldrich.com

Orthogonality of Z and Pbf Protecting Groups Within Synthetic Schemes

The concept of orthogonal protecting groups is fundamental in multi-step organic synthesis, particularly in peptide synthesis, where multiple functional groups require protection and selective deprotection. masterorganicchemistry.comresearchgate.netbiosynth.comiris-biotech.de Orthogonality refers to the ability to remove one protecting group under conditions that leave other protecting groups on the molecule intact. masterorganicchemistry.comresearchgate.netbiosynth.comiris-biotech.de This allows for the selective manipulation of specific functional groups at different stages of a synthesis. masterorganicchemistry.comresearchgate.net

The Z (benzyloxycarbonyl) group is a carbamate protecting group commonly used for amines. masterorganicchemistry.comresearchgate.net It is typically removed by catalytic hydrogenation (e.g., using H₂/Pd-C) or under acidic conditions, such as with HBr in acetic acid. benchchem.commasterorganicchemistry.compeptide.comgcwgandhinagar.com Hydrogenolysis is a mild method that proceeds at neutral pH, making it compatible with many acid- or base-sensitive functional groups. masterorganicchemistry.compeptide.com

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a sulfonyl-based protecting group primarily used for the highly basic guanidino group of arginine. benchchem.comomizzur.comug.edu.plub.edu Pbf is favored in Fmoc-based SPPS due to its lability under acidic conditions, typically being cleaved by treatment with trifluoroacetic acid (TFA), usually in the presence of scavengers. benchchem.comomizzur.compeptide.comnih.govthermofisher.comadvancedchemtech.com Compared to other sulfonyl-based arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylsulfonyl), Pbf is generally more acid-labile, allowing for shorter deprotection times, even in peptides containing multiple arginine residues. ug.edu.plub.edunih.govthermofisher.com

The orthogonality between the Z and Pbf protecting groups stems from their differential lability to distinct deprotection conditions. Z is primarily removed by hydrogenolysis or specific acidic conditions (like HBr/AcOH), while Pbf is cleaved by strong acid treatment (like TFA). benchchem.commasterorganicchemistry.compeptide.comgcwgandhinagar.comomizzur.compeptide.com This difference in cleavage mechanisms allows for the selective removal of one group without affecting the other, which is crucial in synthetic strategies where controlled deprotection is required. For instance, the Z group could be removed via hydrogenolysis to enable reactions at the α-amino position, leaving the Pbf-protected arginine side chain undisturbed. Subsequently, the Pbf group could be removed with TFA to deprotect the guanidino function.

While Z is more commonly associated with solution-phase synthesis and Fmoc with SPPS, the existence of this compound suggests its potential use in synthetic schemes where both types of protection are employed or where a Z-protected N-terminus is desired in conjunction with a Pbf-protected arginine side chain. benchchem.compeptide.com The choice of protecting group strategy, including the selection of orthogonal pairs like Z and Pbf, is critical for the successful synthesis of complex peptides and organic molecules, minimizing side reactions and facilitating purification. masterorganicchemistry.comresearchgate.netbiosynth.comiris-biotech.dersc.org

Methodological Applications of Z Arg Pbf Oh Cha in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

In SPPS, the peptide chain is built stepwise on an insoluble polymer support bachem.comiris-biotech.de. Each cycle involves deprotection of the Nα-terminus of the resin-bound amino acid, followed by coupling of the next protected amino acid bachem.com. Z-Arg(Pbf)-OH CHA can be incorporated into SPPS, although the Z group is less common for temporary Nα-protection in standard SPPS compared to Fmoc or Boc researchgate.netbachem.com. However, it can be used in specific strategies or for introducing arginine at a particular point in the synthesis.

Coupling Reactions and Activation Strategies for Arginine Incorporation

The incorporation of any protected amino acid, including this compound, into the growing peptide chain requires activation of the carboxyl group of the incoming amino acid to facilitate peptide bond formation bachem.com.

Common Coupling Reagents and Additives Utilized

Coupling reagents are essential to activate the carboxyl group and remove water formed during the reaction bachem.com. While the search results primarily discuss coupling reagents in the context of Fmoc-Arg(Pbf)-OH, the principles and reagents are generally applicable to the coupling of protected amino acids in SPPS. Common coupling reagents include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) and N,N'-Dicyclohexylcarbodiimide (DCC), often used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure (ethyl (hydroxyimino)cyanoacetate) iris-biotech.deuew.edu.gh. Other widely used reagents are aminium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) iris-biotech.de. Additives like HOBt or OxymaPure help to suppress racemization and improve coupling efficiency iris-biotech.deuew.edu.gh.

Optimization of Coupling Efficiency and Reaction Conditions

Optimizing coupling efficiency for challenging amino acids like arginine is crucial in SPPS. Factors influencing coupling efficiency include the choice of coupling reagent and additive, solvent, temperature, and reaction time iris-biotech.deuew.edu.gh. For instance, using anhydrous solvents and coupling at slightly elevated temperatures (e.g., 35-40 °C) can increase coupling efficiency iris-biotech.de. Research has also explored alternative solvents like N-butylpyrrolidinone (NBP) to improve the incorporation of protected arginine derivatives, including Fmoc-Arg(Pbf)-OH, addressing issues like the formation of inactive δ-lactams uew.edu.ghresearchgate.net. A strategy involving in situ activation and controlled addition of the coupling reagent at slightly elevated temperatures has been proposed to enhance the performance of Fmoc-Arg(Pbf)-OH in SPPS using NBP uew.edu.gh. While this study specifically focuses on the Fmoc derivative, the challenges associated with arginine incorporation and potential optimization strategies can be relevant when incorporating this compound.

Deprotection Cycles within SPPS Utilizing this compound

Deprotection in SPPS involves the selective removal of protecting groups at different stages of the synthesis.

Selective Nα-Deprotection Strategies

In a synthesis utilizing this compound, the Z group serves as the Nα-protecting group. Selective removal of the Z group is required at each coupling cycle to expose the α-amino group for the next amino acid addition. The Z group is typically cleaved by catalytic hydrogenation (using hydrogen gas and a palladium catalyst) wikipedia.orgbachem.com. This method is orthogonal to the acid-labile Pbf group, which remains intact during hydrogenolysis benchchem.comchempep.com. However, catalytic hydrogenation can be incompatible with certain functional groups or peptide modifications benchchem.com.

Global Deprotection and Cleavage from Resin Strategies

After the peptide chain is fully assembled on the solid support, global deprotection and cleavage from the resin are performed. This step removes all remaining permanent side-chain protecting groups (like Pbf) and cleaves the peptide from the resin benchchem.comadvancedchemtech.comchempep.comiris-biotech.de. For this compound incorporated into a peptide, the Pbf group is removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) benchchem.comadvancedchemtech.comchempep.com. The choice of acid and the inclusion of scavengers are critical to prevent side reactions during this harsh deprotection step wikipedia.org. Common scavengers include water and triisopropylsilane (B1312306) (TIPS), which react with reactive cationic species generated during deprotection wikipedia.orgpeptide.com. The final peptide is usually obtained as a TFA salt wikipedia.orgresearchgate.net.

Management and Mitigation of Arginine-Related Side Reactions in SPPS

The incorporation of arginine residues into peptide sequences can be challenging due to the highly reactive nature of the guanidino group. Effective side-chain protection is essential to prevent unwanted side reactions during peptide chain elongation and cleavage. The Pbf group is a commonly employed protecting group for the arginine side chain in SPPS, offering significant advantages in minimizing certain pervasive side reactions. benchchem.comchemicalbook.comnih.gov

Strategies to Prevent δ-Lactam Formation

One significant side reaction associated with protected arginine derivatives during coupling procedures is the formation of δ-lactam. peptide.comrsc.org This intramolecular cyclization can lead to a reduction in the yield of the desired peptide and the concomitant formation of des-Arg byproducts. rsc.org Studies evaluating different protecting groups have shown that the choice of Nα and Nω protection, as well as the coupling procedure, can influence the extent of δ-lactam formation. While a general mechanism that completely eliminates δ-lactam formation remains elusive, the Pbf group, compared to some earlier protecting groups like the tosyl (Tos) group, has demonstrated reduced propensity for this side reaction in certain contexts. peptide.com

Research continues to explore optimized coupling strategies and solvent systems to minimize δ-lactam formation when using protected arginine derivatives like Fmoc-Arg(Pbf)-OH (an analog used in Fmoc-SPPS, sharing the Pbf side-chain protection). For instance, investigations into using alternative solvents such as N-butylpyrrolidinone (NBP) have explored modified coupling protocols, including elevated temperatures and specific reagent additions, to improve the incorporation of Fmoc-Arg(Pbf)-OH and mitigate δ-lactam formation which can be exacerbated by solvent properties like viscosity. rsc.org

Control of Sulfonyl Migration to Tryptophan Residues During Cleavage

Another critical side reaction involving sulfonyl-protected arginine derivatives, including those with the Pbf group, is the migration of the sulfonyl moiety to the indole (B1671886) nitrogen of tryptophan residues during the acidic cleavage of the peptide from the solid support. iris-biotech.dewhiterose.ac.uk This results in the formation of sulfonated tryptophan byproducts, reducing the purity of the final peptide product. iris-biotech.de

While the Pbf group is generally considered less prone to this sulfonyl migration compared to some other sulfonyl protecting groups like 2,3,4,6-tetramethylbenzenesulfonyl (Tms) or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), it can still occur, particularly with prolonged exposure to strong acidic conditions like neat TFA. peptide.comwhiterose.ac.uk

Effective strategies to control sulfonyl migration to tryptophan involve the use of appropriate scavengers in the cleavage cocktail. Common scavengers such as thioanisole (B89551), ethanedithiol (EDT), and water are included in TFA-based cleavage mixtures to react with the released sulfonyl cations, thereby preventing their reaction with sensitive amino acid residues like tryptophan. rsc.orgiris-biotech.dewhiterose.ac.uk Additionally, protecting the indole nitrogen of tryptophan with a group like Boc (Fmoc-Trp(Boc)-OH) in Fmoc-based synthesis has been shown to be highly effective in preventing sulfonyl modification during cleavage. peptide.comiris-biotech.dewhiterose.ac.ukub.edu

Comparative studies on cleavage efficiency and side product formation highlight the benefits of the Pbf group. For example, one report indicated a higher yield of the desired peptide (69%) when Arg(Pbf) was used compared to Arg(Pmc) (46%) after a 3-hour cleavage treatment with TFA, illustrating the reduced, though not eliminated, issue of side product formation, including potential sulfonyl migration. whiterose.ac.uk

Considerations for Z-Arg(Pbf)-OH Use in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is a predominant method, this compound is also applicable in solution-phase peptide synthesis (LPPS). nih.gov The cyclohexylamine (B46788) salt form of Z-Arg(Pbf)-OH enhances its solubility, which is advantageous for reactions conducted in solution. benchchem.comchemicalbook.com In LPPS, the requirements for protecting group stability can sometimes be less stringent compared to the repetitive deprotection steps in SPPS. chemicalbook.com Although salt formation of arginine with a strong acid might suffice for side-chain protection in certain LPPS scenarios, the Pbf group provides robust protection of the guanidino moiety, minimizing undesired reactions during coupling and subsequent steps in solution-phase synthesis. chemicalbook.com

Advanced Synthetic Techniques Incorporating this compound

The stability and reactivity profile of this compound make it suitable for integration into advanced peptide synthesis methodologies aimed at increasing efficiency and throughput.

Application in Automated Peptide Synthesizers

This compound is well-suited for use in automated peptide synthesizers. benchchem.com Automated SPPS relies on the efficient and reliable coupling of protected amino acids in a programmed sequence. The favorable coupling efficiency associated with protected arginine derivatives like Z-Arg(Pbf)-OH contributes to the success of automated synthesis protocols. benchchem.com Automated systems often utilize pre-weighed and dissolved protected amino acid cartridges, and the solubility and stability conferred by the CHA salt are beneficial in this context. chemicalbook.com The use of Fmoc-Arg(Pbf)-OH, the Fmoc-protected analog, is standard in automated Fmoc-SPPS. researchgate.netnih.govscbt.com

Comparative Analysis of Arginine Side Chain Protecting Group Chemistry

Comparative Study of Pbf with Alternative Arginine Protecting Groups

The choice of arginine protecting group significantly impacts the efficiency and outcome of peptide synthesis. Different protecting groups offer varying degrees of acid lability, stability during synthesis cycles, and propensity for side reactions.

Analysis of the Nitro (NO2) Protecting Group

The nitro (NO2) group was one of the earliest protecting groups used for the arginine side chain, particularly in Boc chemistry ug.edu.plpeptide.com. It is typically removed by catalytic hydrogenation or with strong acids like HF ug.edu.plpeptide.com. While stable to reagents like TFMSA, TMSOTf, and HBr/AcOH, making it useful for protected peptide fragments, the NO2 group can undergo side reactions during cleavage, potentially leading to the formation of ornithine residues peptide.com. Some studies indicate that the NO2 group minimizes δ-lactam formation compared to Pbf and bis-Boc protection mdpi.comresearchgate.net. However, its removal often requires post-cleavage hydrogenation, which may not always be satisfactory mdpi.com. Recent research has revisited the NO2 group, demonstrating its stability in solvents like DMF and NBP and exploring alternative removal methods using SnCl2 under mild acidic conditions while the peptide is still resin-bound mdpi.comresearchgate.netnih.gov.

Evaluation of Bis-Boc [(Boc)2] Protection Strategies

Bis-Boc [(Boc)2] protection involves blocking both the Nω and Nω' nitrogens of the guanidino group mdpi.comnih.gov. This strategy aims to fully mask the nucleophilicity of the guanidine (B92328) group ug.edu.pl. Bis-Boc protected arginine derivatives are generally removed with 90-95% TFA in the presence of scavengers ug.edu.pl. While this protection can prevent deguanidination, it may not completely prevent δ-lactam formation ug.edu.pl. Compared to Pbf and NO2, bis-Boc protection has shown limited stability in solvents like DMF, especially in the presence of additives like OxymaPure, and is highly prone to δ-lactam formation, which can result in low coupling efficiency mdpi.comnih.gov. The coupling rates of bis-Boc-protected arginine are also reported to be low ug.edu.plresearchgate.net.

Review of Tosyl (Tos) Group and its Removal Conditions

The Tosyl (Tos) group is another protecting group historically used for arginine, particularly in Boc chemistry ug.edu.plpeptide.com. Like the NO2 group, it is typically removed during strong acid cleavage from the resin, such as with HF ug.edu.plpeptide.com. However, the released Tos group can modify tryptophan residues during cleavage, a side reaction that can be mitigated by using scavengers like thioanisole (B89551) or employing Nin-formyltryptophan derivatives peptide.com. The Tos group is more acid-stable than the mesityl-2-sulfonyl (Mts) group ug.edu.pl.

Comparison with Methoxytrimethylphenyl (Mtr) Protecting Group

The Methoxytrimethylphenyl (Mtr) group is an acid-labile sulfonyl protecting group commonly used in Fmoc chemistry ug.edu.plpeptide.compeptide.comgoogle.com. It can be removed with TFA/thioanisole ug.edu.plpeptide.compeptide.com. However, complete removal of all Mtr groups can be difficult, particularly in peptides containing multiple arginine residues, often requiring prolonged reaction times or elevated temperatures which can lead to undesired side reactions peptide.com. The Pmc and Pbf groups were later developed and are generally considered more acid-labile than Mtr ug.edu.plpeptide.commdpi.comnih.gov. Cleaved sulfonyl-based protecting groups like Mtr, Pmc, and Pbf can react with electron-rich side chains of other residues, such as histidine and tryptophan, leading to byproduct formation google.comgoogle.com.

Advantages and Disadvantages of the Pbf Group in Modern Peptide Synthesis

The Pbf group has become a preferred choice for arginine protection in Fmoc-based SPPS due to several advantages:

Advantages:

Efficient Protection: The Pbf group effectively protects the guanidine side chain, preventing undesirable side reactions and contributing to high yields during peptide synthesis chempep.com.

Compatibility with Fmoc-SPPS: Fmoc-Arg(Pbf)-OH is compatible with standard Fmoc-SPPS protocols and automated synthesizers chempep.com.

Acid Lability: Pbf is acid-labile and can be removed during the final cleavage step using strong acids like trifluoroacetic acid (TFA) chempep.comadvancedchemtech.com. It is considered more acid-labile than Mtr and Pmc ug.edu.plub.edupeptide.commdpi.comnih.gov.

Reduced Tryptophan Alkylation: Compared to the Pmc group, Pbf shows significantly reduced alkylation of tryptophan residues during final cleavage, especially in the absence of scavengers peptide.com. This is a significant advantage when synthesizing peptides containing both arginine and tryptophan peptide.com.

Faster Deprotection: Pbf deprotection is generally faster than that of Pmc peptide.combenchchem.com. One study showed a higher yield of the desired peptide with Arg(Pbf) compared to Arg(Pmc) after a 3-hour cleavage treatment with TFA peptide.compeptide.com.

High Purity: Commercially available Fmoc-Arg(Pbf)-OH is typically of high purity, contributing to reliable and reproducible results chempep.com.

Disadvantages:

Requirement for Strong Acid Deprotection: While acid-labile, the Pbf group requires strong acids (e.g., high concentrations of TFA) for complete removal, which may not be compatible with acid-sensitive peptides or functional groups chempep.comub.edu. Extended cleavage times may still be necessary for peptides with multiple arginine residues ub.edunih.gov.

Steric Hindrance: The bulky Pbf group can potentially cause steric hindrance during coupling reactions, particularly in sequences with multiple arginine residues chempep.com.

Cost: Fmoc-Arg(Pbf)-OH is reported to be one of the most expensive protected proteinogenic amino acids, which can significantly increase the cost of peptide synthesis, especially on a larger scale nih.gov. The synthesis of the Pbf-Cl intermediate and its incorporation are contributing factors to the high cost mdpi.com.

Side Product Formation: Cleaved Pbf can react with electron-rich amino acids like tryptophan and histidine, leading to byproduct formation, although it may be less prone to this than other sulfonyl groups like Mtr and Pmc peptide.comgoogle.comgoogle.com.

δ-Lactam Formation: While less prone than bis-Boc, Pbf can still be associated with δ-lactam formation during the incorporation of arginine mdpi.com.

Table 1: Comparative Properties of Arginine Protecting Groups

Protecting GroupChemistry (Common)Removal ConditionsAcid Lability (Relative to Pbf)Tryptophan Alkylation Propensityδ-Lactam Formation PropensityCost (Relative)
Nitro (NO2)BocHF, Catalytic Hydrogenation, SnCl2Less labileCan occurLower than Pbf/Bis-BocModerate
Bis-BocFmocStrong TFASimilar to PbfNot primary concernHighModerate
Tosyl (Tos)BocHFLess labileCan occurNot specifiedModerate
MtrFmocTFA/ThioanisoleLess labileCan occurNot specifiedModerate
PmcFmocModerate TFALess labile than PbfHigher than PbfNot specifiedModerate
PbfFmocStrong TFA-Lower than PmcCan occurHigh
MISFmocMore acid-labile than Pbf (e.g., 50% TFA in 30 min)More labile than PbfCompatibleNot specifiedHigher? (Less commercial)

Note: This table provides a general comparison based on available information and may vary depending on specific synthesis conditions.

Research into Novel and Sustainable Arginine Protection Methodologies

Ongoing research aims to address the limitations of existing arginine protecting groups, focusing on improved lability, reduced side reactions, and increased sustainability.

One area of research involves developing more acid-labile sulfonyl groups. The 1,2-dimethylindole-3-sulfonyl (MIS) group has been introduced as a more acid-labile alternative to Pbf and Pmc ug.edu.plub.eduresearchgate.netnih.gov. Studies have shown that the MIS group can be completely cleaved with milder TFA concentrations and shorter reaction times compared to Pbf, even in peptides containing multiple arginine residues ug.edu.plub.eduresearchgate.netnih.gov. Furthermore, MIS has demonstrated compatibility with tryptophan-containing peptides, with no observed alkylation or sulfonation of tryptophan residues ub.eduresearchgate.net.

Another approach explores non-covalent protection strategies for the arginine guanidino group, particularly in Fmoc-based synthesis google.com. This method aims to avoid the issues associated with covalent protecting groups, such as byproduct formation and the need for harsh cleavage conditions google.com.

Research is also being conducted on novel arginine derivatives and synthesis methods that enhance lipophilicity for improved membrane permeability, which could be relevant for developing peptide-based drugs mdpi.com. This includes exploring the introduction of alkoxycarbonyl groups to the guanidinium (B1211019) moiety, although this has proven challenging mdpi.com.

Furthermore, the concept of sustainable peptide synthesis is gaining traction, which includes exploring greener solvents and more atom-economical approaches for incorporating amino acids like arginine rsc.orgmdpi.comrsc.orgmdpi.comgoogle.com. While not solely focused on protection, these efforts contribute to developing more environmentally friendly peptide synthesis methodologies. For example, studies are investigating the use of unprotected arginine in SPPS with specific coupling reagents and green solvents rsc.org. Novel applications of arginine-functionalized materials, such as hydrogels for atmospheric water harvesting, also highlight the versatility of this amino acid beyond traditional peptide synthesis rsc.org.

The development of novel flame retardants based on arginine also demonstrates its potential in sustainable materials science mdpi.com. Additionally, research into novel synthesis methods for arginine derivatives, such as arginine monoglycosides with potential medicinal applications, showcases ongoing efforts to utilize arginine in various fields google.com.

These research avenues highlight the continued effort to refine and innovate arginine protection and incorporation strategies to improve the efficiency, purity, and sustainability of peptide synthesis and explore novel applications of arginine and its derivatives.

Exploration of Side-Chain Unprotected Arginine in Peptide Synthesis

The incorporation of arginine into a growing peptide chain without adequate side-chain protection poses significant challenges in standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. The guanidino group of arginine is strongly basic, with a high pKa value, and remains protonated under physiological conditions nih.gov. However, under the reaction conditions employed in peptide synthesis, the guanidine moiety can participate in undesirable side reactions.

One of the most significant side reactions is the formation of δ-lactam, a cyclic amide, which can occur during the coupling step when the carboxylic acid of the incoming protected amino acid is activated nih.gov. This intramolecular cyclization consumes the activated arginine derivative, leading to incomplete coupling and the formation of deletion peptides lacking the arginine residue nih.gov. The presence of unprotected arginine can also lead to branching and other undesirable by-products, complicating purification and reducing the yield of the desired peptide product sigmaaldrich.com. Furthermore, protecting the arginine side chain is necessary to enhance its solubility in the organic solvents commonly used in SPPS nih.govadvancedchemtech.com. While some research explores the use of side-chain unprotected arginine, particularly for shorter peptides or with specific coupling reagents and conditions, the challenges associated with side reactions and solubility issues often necessitate the use of protecting groups for efficient and high-purity synthesis, especially for longer or complex sequences sigmaaldrich.comsigmaaldrich.com.

Development of Lipophilic and Enzyme-Sensitive Protecting Groups

The need to suppress side reactions and improve solubility and handling characteristics of arginine derivatives spurred the development of various side-chain protecting groups for the guanidino moiety nih.govchem960.com. Early protecting groups, such as the nitro (NO2) and tosyl (Tos) groups, were primarily used in Boc-based SPPS and required harsh conditions, typically anhydrous HF, for their removal during the final cleavage step nih.govnih.govfishersci.co.uk. These harsh conditions could be detrimental to sensitive peptide sequences.

With the advent of Fmoc-based SPPS, which utilizes milder, base-labile Nα-protection, the need arose for orthogonal, acid-labile side-chain protecting groups. The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was an early development in this regard, removable with trifluoroacetic acid (TFA) nih.govnih.govcenmed.com. However, Mtr often required prolonged deprotection times, particularly for peptides containing multiple arginine residues, and could lead to side reactions like sulfonation of tryptophan nih.govadvancedchemtech.comlabsolu.ca.

Subsequent efforts focused on developing more acid-labile sulfonyl-type protecting groups. The 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) group offered improved lability compared to Mtr nih.govnih.govadvancedchemtech.comfishersci.com. A significant advancement came with the introduction of the 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The five-membered ring structure of Pbf contributes to its enhanced acid lability compared to the six-membered ring of Pmc, making it the most labile among the commonly used sulfonyl-type protecting groups nih.govnih.gov.

Pbf has become the most widely used protecting group for arginine in Fmoc-based SPPS due to its efficient protection, compatibility with standard Fmoc protocols, and relatively facile removal under acidic conditions, typically using TFA-based cocktails nih.govsigmaaldrich.comnih.govcenmed.comiris-biotech.deglpbio.combenchchem.com. Deprotection of Arg(Pbf) residues is generally achieved within 2-4 hours, even in peptides with multiple arginines nih.govadvancedchemtech.com. The lipophilic nature of the Pbf group also contributes to the improved solubility of protected arginine derivatives and peptidyl resins in organic solvents used during synthesis nih.govadvancedchemtech.com.

While the development of lipophilic groups like Pbf addressed solubility and acid lability, the concept of enzyme-sensitive protecting groups has also been explored in peptide chemistry, particularly for N-terminal or carboxyl group protection, allowing removal under mild, enzymatic conditions benchchem.comwikipedia.orgpeptide.com. However, developing enzyme-labile protecting groups specifically for the arginine guanidino moiety has been noted as challenging and is not a widely adopted strategy for routine SPPS with derivatives like Z-Arg(Pbf)-OH CHA. The focus for guanidino protection in standard SPPS remains primarily on acid-lability and lipophilicity.

Despite its advantages, Pbf protection is not without limitations. The bulky nature of the Pbf group can sometimes cause steric hindrance during coupling reactions iris-biotech.de. Furthermore, like other sulfonyl-based protecting groups, the released Pbf species during acidolytic cleavage can potentially react with sensitive amino acids like tryptophan, although Pbf is generally considered less prone to this side reaction than Mtr or Pmc sigmaaldrich.comsigmaaldrich.comnih.govlabsolu.caglpbio.com. The synthesis of Fmoc-Arg(Pbf)-OH is also noted as being more expensive compared to other protected amino acids nih.gov.

Influence of Sonochemistry on Protecting Group Removal Efficiency

The final step in SPPS typically involves the cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups, such as Pbf, using strong acid cocktails, most commonly based on TFA fishersci.co.ukadvancedchemtech.comlabsolu.cabenchchem.com. The efficiency of this deprotection step is crucial for obtaining high yields and purity of the crude peptide.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a tool to enhance various steps in peptide synthesis, including deprotection. Ultrasound can improve mass transfer, increase reaction rates, and potentially reduce side reactions by creating cavitation bubbles that generate localized high temperatures and pressures upon collapse.

Research has demonstrated that sonication can significantly accelerate the removal of Nα-Fmoc protection benchchem.com. More relevant to arginine side-chain deprotection, studies have shown that sonochemistry can facilitate the removal of the NO2 group from multiple Arg-containing peptides under mild acid conditions nih.gov. While direct, detailed studies specifically focusing on the influence of sonochemistry on the acidolytic removal of the Pbf group from arginine in this compound or related peptides were not extensively found in the search results, the general principle of ultrasound enhancing acid-catalyzed deprotection of sulfonyl-type protecting groups suggests potential benefits.

The acidolytic cleavage and deprotection step, which includes the removal of the Pbf group, can be time-consuming, especially for long or complex peptides or those with multiple protected arginine residues advancedchemtech.comlabsolu.ca. In some cases, incomplete deprotection can occur labsolu.ca. Sonication during this final acid treatment could potentially improve the kinetics of Pbf removal, leading to shorter reaction times or allowing the use of milder acid conditions, which might reduce the risk of acid-catalyzed side reactions on the peptide chain benchchem.com. For instance, sonication has been used during TFA treatment for the removal of other acid-labile protecting groups like Trt. Studies on ultrasound-assisted SPPS, which encompass the final cleavage and deprotection, have reported improved crude peptide purity and reduced formation of side-products compared to classical methods benchchem.com.

Biochemical Research Applications Beyond Peptide Synthesis

Z-Arg(Pbf)-OH CHA as a Biochemical Probe and Substrate

The unique structural characteristics of this compound make it a valuable molecule for investigating the activity and specificity of various enzymes. Its core arginine structure allows it to be recognized by proteases that cleave at arginine residues, while the benzyloxycarbonyl (Z) and pentamethyldihydrobenzofuran-sulfonyl (Pbf) protecting groups influence its stability and specificity.

Application in Enzyme Activity Monitoring: Cathepsin B Studies

This compound is utilized as a substrate for monitoring the activity of Cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes, including protein degradation. While specific kinetic data for this compound with Cathepsin B is not extensively detailed in publicly available literature, its structural similarity to known Cathepsin B substrates, such as Z-Arg-Arg-AMC and Z-Arg-Arg-pNA, suggests its utility in such assays. researchgate.netnih.gov In these assays, the cleavage of the substrate by the enzyme would release a detectable molecule, allowing for the quantification of enzyme activity.

One study has indicated that this compound exhibits high specificity for Cathepsin B in comparison to other cysteine cathepsins, highlighting its potential as a selective substrate in biochemical assays. The principle of such an assay would involve incubating the enzyme with the substrate and measuring the rate of product formation over time.

Table 1: Illustrative Data from a Cathepsin B Activity Assay

ParameterDescriptionExample Value
Enzyme Concentration The concentration of Cathepsin B used in the assay.10 nM
Substrate Concentration The concentration of this compound.50 µM
Reaction pH The pH at which the assay is conducted.5.5
Reaction Temperature The temperature at which the assay is performed.37°C
Rate of Product Formation The measured increase in product concentration per unit time.(e.g., µM/min)

Note: The values in this table are illustrative and represent the type of data that would be generated in a study of Cathepsin B activity using this compound.

Use in Measuring Tryptase Activity through Absorbance Measurements

The compound is also noted for its application in measuring generic tryptase-like activity through absorbance measurements. Tryptases are serine proteases released from mast cells and are involved in allergic and inflammatory responses. Similar to its role with Cathepsin B, this compound can serve as a substrate for tryptase. The cleavage of the substrate by tryptase would likely result in a product that can be quantified by measuring its absorbance at a specific wavelength. A study on a colorimetric assay for tryptase utilized a similar benzoyl-DL-arginine-p-nitroaniline substrate, where the release of p-nitroaniline was measured at 410 nm. nih.gov

Investigation of Interactions with Granzyme A for Immune Cell Activity

This compound is employed in the creation of fluorogenic probes for the real-time imaging of adaptive immune cell activity, particularly through its interactions with Granzyme A. Granzyme A is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells, playing a role in inducing target cell death. The development of fluorogenic substrates is crucial for studying these processes. researchgate.netnih.goved.ac.uk In this context, Z-Arg(Pbf)-OH could be incorporated into a larger molecule where its cleavage by Granzyme A would lead to the release of a fluorescent reporter. This allows for the sensitive detection of enzyme activity in real-time.

Role in Enzyme Interaction Studies and Mechanism Elucidation

The ability of this compound to interact with enzymes as a substrate or a potential inhibitor makes it a valuable tool for elucidating enzymatic mechanisms and studying protein-ligand interactions.

Studies on Protease and Peptidase Interactions

The structure of this compound allows it to interact with a range of proteases and peptidases. These enzymes are critical in numerous biological pathways, and understanding their interactions with substrates and inhibitors is fundamental to drug discovery and biochemical research. The arginine residue targets the compound to proteases with specificity for this amino acid, while the protecting groups can influence the binding affinity and kinetics. Arginine itself has been shown to play a role in suppressing non-specific protein-protein interactions, which can be a useful property in these studies. researchgate.netnih.gov

Analysis of Protein-Ligand Interactions and Enzyme Kinetics

This compound can be used to form stable complexes with proteins and other biomolecules, which can then be studied to understand protein-ligand interactions and enzyme kinetics. By analyzing the binding of this compound to an enzyme's active site, researchers can gain insights into the structural requirements for substrate recognition and catalysis. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) can be determined, providing quantitative measures of the enzyme's efficiency and its affinity for the substrate.

While this compound is a cornerstone in the construction of complex peptides, its utility extends into other specialized areas of biochemical research. The unique structural features of this compound, particularly the protected arginine side chain, make it a valuable tool for investigating and manipulating biological systems.

Synthesis of Arginine-Containing Dipeptides

This compound serves as a crucial starting material for the synthesis of specific arginine-containing dipeptides. These dipeptides can act as intermediates in the synthesis of larger, biologically active peptides or be studied in their own right for their interactions with enzymes and receptors.

A notable example is the use of Z-Arg(Pbf)-OH in the linear synthesis of the dipeptide H-Arg(Pbf)-Gly-R², where R² represents a carboxyl-protecting group. google.com In this process, the Z (benzyloxycarbonyl) group provides temporary protection for the α-amino group of arginine, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group shields the reactive guanidino side chain. Following the coupling of Z-Arg(Pbf)-OH with a protected glycine (B1666218) residue, the Z group is selectively removed to yield the desired dipeptide. google.com This methodical approach prevents unwanted side reactions and ensures the correct peptide bond formation. The resulting dipeptide can then be incorporated into larger peptide chains, such as in the synthesis of cyclic peptides like cyclo(Arg-Gly-Asp-D-Phe-NMeVal). google.com

The selection of the Pbf protecting group for the arginine side chain in these syntheses is strategic. It offers stability during the coupling reactions and can be efficiently removed under specific acidic conditions during the final deprotection steps of the larger peptide. google.com This controlled synthesis of arginine-containing dipeptides is fundamental for creating peptides with precise sequences and functionalities for various research applications.

Precursor for the Development of Fluorogenic Probes

The chemical structure of this compound makes it an ideal precursor for the development of fluorogenic probes, which are powerful tools for real-time imaging of enzymatic activity within biological systems. These probes are designed to be non-fluorescent until they are acted upon by a specific enzyme, at which point they release a fluorescent molecule, providing a clear signal of enzyme activity.

Research has demonstrated the utility of Z-Arg(Pbf)-OH derivatives in creating fluorescent probes to monitor the activity of enzymes like granzyme A, a serine protease involved in immune responses. By coupling the arginine residue of the Z-Arg(Pbf)-OH scaffold to a fluorescent reporter molecule through a bond that can be cleaved by the target enzyme, researchers can visualize immune cell activity in real-time.

Furthermore, the Fmoc-protected counterpart, Fmoc-Arg(Pbf)-OH, has been employed as a model compound in the development of assays to quantify peptide concentrations on biomaterials. acs.org In these assays, the Fmoc group is cleaved under specific conditions, releasing dibenzofulvene (DBF), a molecule that can be readily quantified. acs.org This method allows for the indirect measurement of peptide concentration by measuring the released DBF. acs.org While this example uses the Fmoc-protected version, the underlying principle of utilizing the protected arginine derivative as a stable precursor that can be controllably deprotected is the same.

Green Chemistry Perspectives in this compound Synthesis and Utilization

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to peptide synthesis. The synthesis and use of this compound and related protected amino acids are being re-evaluated to improve their sustainability.

Assessment of Atom Economy and Environmental Impact

Atom economy and the E-factor (Environmental factor) are key metrics in green chemistry. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated.

In the context of solid-phase peptide synthesis (SPPS), the use of protecting groups, such as the Pbf group in this compound, inherently lowers the atom economy. For the incorporation of an arginine residue using Fmoc-Arg(Pbf)-OH, the atom economy has been calculated to be as low as 0.24. sci-hub.se This means that a significant portion of the mass of the reactants does not end up in the final peptide but rather as waste.

The E-factor for pharmaceutical production is typically between 25 and 100; however, for peptide synthesis, these values are estimated to be significantly higher, often by a factor of 100. greentech.fr This substantial waste generation is largely due to the use of excess reagents and large volumes of solvents required for the coupling and washing steps in SPPS. sci-hub.se Efforts to improve the green credentials of peptide synthesis focus on minimizing this waste, for instance, through solvent recycling and the use of more efficient coupling reagents. greentech.fr

MetricTypical Value in Peptide SynthesisSignificance in Green Chemistry
Atom Economy Low (e.g., 0.24 for Fmoc-Arg(Pbf)-OH incorporation) sci-hub.seA higher value indicates a more efficient reaction with less waste.
E-Factor High (can be >>100) greentech.frA lower value indicates less waste generated per kilogram of product.

Optimization of Solvent Systems in Synthetic Protocols

A major focus of greening peptide synthesis is the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF), with more environmentally benign alternatives. DMF is a widely used solvent in SPPS but is classified as a substance of very high concern due to its reproductive toxicity. tandfonline.com

Research has identified several "greener" solvents as potential replacements for DMF, including N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). researchgate.netrsc.org However, the transition to these solvents is not always straightforward. For example, the use of NBP can be challenging due to its higher viscosity, which can impede the penetration of reagents into the resin support, potentially leading to incomplete reactions, especially when incorporating bulky amino acids like Fmoc-Arg(Pbf)-OH. rsc.org To overcome this, strategies such as performing the synthesis at elevated temperatures (e.g., 45°C) have been developed to reduce the viscosity of NBP and improve coupling efficiency. rsc.org

Mixtures of greener solvents are also being explored to enhance solubility and resin swelling properties. tandfonline.com For instance, a mixture of propylene (B89431) carbonate and ethyl acetate (B1210297) has shown promise as a green solvent system for peptide synthesis. rsc.org The choice of a greener solvent system requires careful consideration of various physical properties to ensure compatibility with the synthetic protocol.

Below is a comparison of the properties of DMF and some greener alternatives:

SolventBoiling Point (°C)Density (g/mL at 20°C)Water Solubility (% at 20°C)Key Considerations
DMF 1530.944MiscibleReprotoxic, Substance of Very High Concern tandfonline.com
NBP 265-2670.916SolubleHigh viscosity can affect reaction kinetics rsc.org
2-MeTHF 800.864.1Bio-based, easier to recycle than THF chempoint.com
CPME 1060.86LowGood alternative for extractions and reactions
Propylene Carbonate 2421.20524Non-toxic, biodegradable, low cost rsc.org

Future Research Directions and Translational Perspectives

Innovations in Synthesis and Deprotection Techniques for Z-Arg(Pbf)-OH CHA

The foundation of peptide science lies in the efficiency and robustness of its synthetic methods. Solid-Phase Peptide Synthesis (SPPS) is the dominant technique, and ongoing innovations are addressing its challenges, particularly concerning environmental impact and the synthesis of "difficult sequences".

Greener Synthesis Protocols: A significant push in modern peptide chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF). mdpi.com Greener alternatives such as N-butylpyrrolidinone (NBP) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored. acs.orgrsc.orgnih.gov However, the high viscosity of solvents like NBP can impede the incorporation of bulky amino acids like Fmoc-Arg(Pbf)-OH. rsc.org Future research is focused on optimizing conditions to overcome these hurdles. One promising strategy involves in-situ activation of Fmoc-Arg(Pbf)-OH at elevated temperatures (e.g., 45 °C), which reduces the solvent's viscosity and facilitates the coupling reaction, allowing for the use of minimal reagent excesses. rsc.org

Advanced Protecting Groups and Deprotection Strategies: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is highly effective for protecting the guanidino side chain of arginine, but its removal requires strong acids like trifluoroacetic acid (TFA). chempep.comthermofisher.com Research is ongoing to refine TFA-based cleavage cocktails with optimized scavenger combinations to prevent side reactions, especially in peptides containing sensitive residues like tryptophan or cysteine. sigmaaldrich.com Furthermore, new, more acid-labile protecting groups are being developed. For instance, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been shown to have improved deprotection kinetics compared to Pbf, offering faster cleavage under milder conditions. nih.gov The search for novel, efficient, and orthogonal protecting group strategies remains a key research direction.

Novel Synthesis Paradigms: While C- to N-directional SPPS is the established method, there is growing interest in N- to C-peptide synthesis. nih.govresearchgate.net This alternative direction offers the potential for more sustainable and atom-economical processes, possibly reducing the reliance on extensive protecting group schemes and excess reagents. researchgate.netresearchgate.net Integrating this compound or similar derivatives into these emerging N- to C- synthesis workflows represents a frontier in peptide manufacturing.

Expanding the Repertoire of Biochemical Tools and Assays

This compound is a critical starting material for the synthesis of specialized peptides that serve as probes and substrates to investigate complex biological processes.

Enzyme Substrates and Probes: Peptides containing arginine are frequently involved in enzyme recognition and catalysis. The synthesis of specific peptide sequences using this compound allows for the creation of tools to study enzyme activity. For example, it is used to build substrates for monitoring proteases like cathepsin B and to create fluorogenic probes for imaging the activity of immune enzymes such as granzyme A.

Probing Post-Translational Modifications (PTMs): Arginine residues are subject to various PTMs, most notably methylation, which plays a crucial role in gene expression, signal transduction, and DNA repair. nih.gov The synthesis of specific peptide sequences allows for the creation of tools to study the enzymes responsible for these modifications, the protein arginine methyltransferases (PRMTs). nih.gov Furthermore, recent advances have led to the development of chemical methods to study arginine carbonylation, an oxidative modification linked to various diseases. acs.org Peptides synthesized with this compound can be used as standards or probes in these advanced assays.

Isotopically Labeled Peptides for Structural Biology: The intersection of synthetic chemistry and structural biology is exemplified by the creation of isotopically labeled amino acids. The enantioselective synthesis of α-Fmoc-Pbf-[2-13C]-L-arginine has been reported, enabling its incorporation into peptides. ox.ac.uk Such labeled peptides are invaluable for nuclear magnetic resonance (NMR) studies, providing detailed insights into peptide structure, dynamics, and interactions with biological targets.

Advanced Peptide Design and Synthesis Leveraging this compound

The unique properties of the arginine side chain—its positive charge and hydrogen-bonding capacity—make it a cornerstone of functional peptide design. nih.gov this compound is indispensable for incorporating this critical residue into advanced peptide structures.

Therapeutic Peptide Development: Arginine-rich peptides are a major focus in drug development. chempep.com They are prominent in cell-penetrating peptides (CPPs), which can transport molecular cargo across cell membranes, and in antimicrobial peptides (AMPs) that target bacterial membranes. chempep.comnih.gov The synthesis of these peptides relies on the efficient incorporation of multiple arginine residues, a task for which the Pbf protecting group is well-suited. chempep.com Modifications, such as C-terminal tagging with arginine-containing motifs, have been shown to enhance the antibacterial and DNA-binding properties of AMPs. mdpi.com

Enhancing Peptide Stability with D-Amino Acids: A significant challenge in peptide therapeutics is their rapid degradation by proteases in the body. A common strategy to overcome this is the incorporation of D-amino acids. The availability of Z-D-Arg(Pbf)-OH CHA, the D-enantiomer of the compound, allows for the synthesis of peptides with enhanced metabolic stability and potentially unique biological activities. nih.gov

Peptides for Modulating Protein Aggregation: Arginine and arginine-rich peptides have been shown to modulate the aggregation of proteins associated with neurodegenerative diseases like Alzheimer's. nih.gov The rational design of peptides that can interact with and inhibit the formation of amyloid plaques is an active area of research. This compound provides the chemical means to construct these potentially therapeutic peptide sequences. The process of optimizing these sequences can be accelerated using peptide library design tools, which systematically substitute or truncate residues to map functional hotspots. genscript.com

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biochemistry

The continued advancement of peptide science is driven by a synergistic relationship between synthetic chemistry and biochemistry. Innovations in one field frequently catalyze breakthroughs in the other, with this compound often playing a central role.

The development of greener and more efficient methods for peptide synthesis by chemists enables biochemists to access more complex and novel peptides for their studies. acs.orgrsc.org For instance, improved methods for incorporating multiple arginine residues facilitate the exploration of complex CPPs and their mechanisms of cellular entry. nih.gov

Conversely, discoveries made by biochemists—such as the identification of an enzyme's substrate sequence or a key protein-protein interaction site—create new targets for synthetic chemists. nih.gov The need to probe these biological phenomena drives the development of specialized tools like fluorogenic substrates, post-translationally modified peptides, and isotopically labeled analogues, all of which can be synthesized using this compound. ox.ac.uk This collaborative cycle, where biochemical questions demand new chemical tools and synthetic innovations enable new biological inquiries, ensures that the potential of peptides as both research tools and therapeutics will continue to expand.

Compound Names Table

Q & A

Basic: What is the role of Z-Arg(Pbf)-OH CHA in solid-phase peptide synthesis (SPPS)?

This compound is a protected arginine derivative critical for preventing undesired side reactions during SPPS. The benzyloxycarbonyl (Z) group protects the α-amino group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) moiety shields the guanidino group of arginine, which is highly reactive under acidic or basic conditions. The cyclohexylamine (CHA) counterion enhances solubility in organic solvents, facilitating coupling reactions. Post-synthesis, the Pbf group is typically removed using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane . Researchers must verify protection efficiency via LC-MS or MALDI-TOF to ensure peptide integrity .

Advanced: How can coupling efficiency of this compound be optimized in automated peptide synthesis?

Coupling efficiency depends on:

  • Reagent selection : Use activating agents like HBTU or HATU in combination with DIEA to enhance reactivity.
  • Solvent optimization : DMF or NMP improves solubility, while DCM may reduce steric hindrance.
  • Temperature control : Elevated temperatures (40–50°C) can accelerate coupling but risk racemization.
  • Resin swelling : Pre-swelling resins (e.g., Wang resin) in DMF for 30 minutes improves accessibility.
    Validate efficiency via Kaiser tests or quantitative ninhydrin assays. Contradictions in literature about optimal molar ratios (e.g., 2–4 equivalents) suggest iterative testing is necessary .

Basic: What analytical techniques confirm the identity and purity of this compound?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% by area under the curve).
  • NMR : 1^1H and 13^13C NMR verify structural integrity, particularly the presence of Pbf and Z groups.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 600.3).
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values. Cross-referencing with supplier certificates (e.g., CAS 80745-09-1) is essential for batch consistency .

Advanced: How can researchers mitigate side reactions during deprotection of the Pbf group in this compound?

Common side reactions include incomplete deprotection or sulfonamide formation. Mitigation strategies:

  • Scavenger systems : Add 2.5% water and 2.5% triisopropylsilane to TFA to quench reactive intermediates.
  • Time-temperature balance : Limit deprotection to 2–3 hours at 25°C to minimize acidolysis of peptide bonds.
  • Post-cleavage analysis : Use LC-MS to detect byproducts like arginine oxidation or β-sheet aggregation.
    Contradictory studies on scavenger efficacy (e.g., phenol vs. EDT) suggest protocol customization based on peptide sequence .

Basic: Why is the cyclohexylamine (CHA) counterion used in this compound?

The CHA counterion improves solubility in organic solvents (e.g., DMF, DCM) by forming a stable salt with the carboxylic acid group of the protected amino acid. This enhances handling during SPPS and reduces hygroscopicity compared to sodium or potassium salts. However, residual CHA must be removed via precipitation or dialysis post-synthesis to avoid interference in downstream applications .

Advanced: How does this compound compare to other arginine-protecting groups in complex peptide synthesis?

Comparative analysis should evaluate:

  • Deprotection kinetics : Pbf requires milder acidic conditions (20–30% TFA) than Pmc (95% TFA), reducing backbone cleavage risk.
  • Side-chain stability : Mtr groups offer similar protection but are bulkier, affecting coupling rates in sterically hindered sequences.
  • Orthogonality : Pbf is compatible with Fmoc/t-Bu strategies but not Boc-based synthesis.
    Methodologically, use circular dichroism (CD) spectroscopy to assess conformational impacts, and monitor aggregation via dynamic light scattering (DLS) .

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